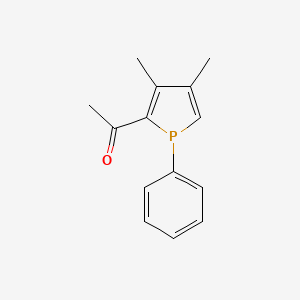
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is an organic compound with a unique structure that includes a phosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone typically involves the reaction of 3,4-dimethylphenylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Scientific Research Applications
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phosphole ring structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,4-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-1-phenyl-1H-imidazol-4-yl)ethanone
Uniqueness
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is unique due to its phosphole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or imidazole rings. This uniqueness makes it valuable for specific applications in synthesis and research.
Biological Activity
1-(3,4-Dimethyl-1-phenyl-1H-phosphol-2-yl)ethanone is a phospholene derivative with significant potential in various biological applications. This compound is characterized by its unique phospholene structure, which contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₄H₁₅OPS
- Molecular Weight : 262.31 g/mol
- CAS Number : 31614-41-2
Antimicrobial Activity
Research indicates that compounds with phospholene structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 8 µM against various Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 1-(3,4-Dimethyl-1-phenyl) | Staphylococcus aureus | <8 |
| 3,4-Dimethylphospholene | Escherichia coli | <10 |
| Phospholene derivative | Bacillus subtilis | <5 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structural motifs have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 and H460. For example, one study reported an IC50 value of 3.4 µM for a related phospholene compound against HL-60 leukemia cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,4-Dimethylphospholene) | MDA-MB-231 | 60.1 |
| Phospholene derivative | H460 | 7.69 |
| Another phosphine derivative | HL-60 | 3.4 |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation markers in vitro. Research indicates that phospholene derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of a series of phospholene derivatives, including this compound. The study demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Properties
Molecular Formula |
C14H15OP |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1-phenylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C14H15OP/c1-10-9-16(13-7-5-4-6-8-13)14(11(10)2)12(3)15/h4-9H,1-3H3 |
InChI Key |
GJIQMUSFHZADCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(C(=C1C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















